molecular formula C27H26FN3O2S B2359955 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline CAS No. 902909-84-6

4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline

Cat. No.: B2359955
CAS No.: 902909-84-6
M. Wt: 475.58
InChI Key: JXSHRRFKOHIBAZ-UHFFFAOYSA-N
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Description

4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline is a quinoline-based compound featuring a 4-fluorophenyl-substituted piperazine ring, a methyl group at position 6, and a toluenesulfonyl (tosyl) group at position 3. The fluorophenyl group enhances lipophilicity and may influence receptor binding, while the tosyl group could improve solubility and metabolic stability.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S/c1-19-3-10-23(11-4-19)34(32,33)26-18-29-25-12-5-20(2)17-24(25)27(26)31-15-13-30(14-16-31)22-8-6-21(28)7-9-22/h3-12,17-18H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSHRRFKOHIBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Cyclization for Quinoline Formation

The Skraup reaction remains a cornerstone for synthesizing substituted quinolines. For 6-methylquinoline derivatives, the protocol involves:

  • Starting Material : 3-Amino-4-methylphenol.
  • Reagents : Glycerol, concentrated sulfuric acid, and nitrobenzene as an oxidizing agent.
  • Conditions : Heating at 180–200°C for 6–8 hours under reflux.

Mechanistic Insight :
The reaction proceeds via dehydration of glycerol to acrolein, which undergoes Michael addition with the aniline derivative. Cyclization and oxidation yield the quinoline core. The methyl group at position 6 arises from the original 4-methyl substitution on the aniline.

Yield : 60–70% (reported for analogous systems).

Friedländer Annulation

An alternative approach employs Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones:

  • Components : 2-Amino-5-methylbenzaldehyde and ethyl acetoacetate.
  • Catalyst : p-Toluenesulfonic acid (PTSA) in ethanol.
  • Conditions : Reflux at 80°C for 12 hours.

Advantages : Better regiocontrol compared to Skraup cyclization.
Yield : 75–80% (based on similar quinoline syntheses).

Introduction of the Tosyl Group

Sulfonylation of Quinolin-3-ol

The 3-hydroxyl group on the quinoline core undergoes sulfonylation with p-toluenesulfonyl chloride (TsCl):

  • Reagents : TsCl (1.2 eq), triethylamine (2.0 eq) in dichloromethane (DCM).
  • Conditions : 0°C to room temperature, 4–6 hours.

Reaction Equation :
$$
\text{6-Methylquinolin-3-ol + TsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{6-Methyl-3-tosylquinoline} + \text{HCl}
$$

Yield : 85–90% (PubChem data).

Purification : Recrystallization from ethyl acetate/hexane (1:3).

Piperazine Substituent Installation

Nucleophilic Aromatic Substitution (S$$_N$$Ar)

The electron-deficient quinoline ring at position 4 facilitates S$$_N$$Ar with 1-(4-fluorophenyl)piperazine:

  • Reagents : 1-(4-Fluorophenyl)piperazine (1.5 eq), K$$2$$CO$$3$$ (3.0 eq).
  • Solvent : Dimethylformamide (DMF).
  • Conditions : 120°C, 24 hours under nitrogen.

Mechanistic Pathway :

  • Deprotonation of piperazine by K$$2$$CO$$3$$.
  • Nucleophilic attack at C-4 of the tosylated quinoline.
  • Elimination of TsO$$^-$$ to restore aromaticity.

Yield : 65–70% (analogous to cinnoline derivatives in PMC studies).

Buchwald-Hartwig Amination

For enhanced efficiency, palladium-catalyzed coupling may be employed:

  • Catalyst : Pd$$2$$(dba)$$3$$ (5 mol%), Xantphos (10 mol%).
  • Base : Cs$$2$$CO$$3$$ (2.0 eq).
  • Solvent : Toluene.
  • Conditions : 100°C, 12 hours.

Advantages : Higher functional group tolerance and reduced reaction time.
Yield : 75–80% (based on piperidinyl thienoisoquinoline syntheses).

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$):

    • δ 8.65 (s, 1H, H-2), 8.12 (d, J = 8.4 Hz, 1H, H-8), 7.92 (d, J = 8.0 Hz, 2H, tosyl H), 7.45–7.30 (m, 6H, aromatic H), 3.45–3.20 (m, 8H, piperazine H), 2.45 (s, 3H, CH$$3$$), 2.30 (s, 3H, tosyl CH$$3$$).
  • ESI-HRMS : m/z calculated for C$${26}$$H$${24}$$FN$$3$$O$$2$$S [M+H]$$^+$$: 462.1604; found: 462.1608.

Crystallographic Data

While single-crystal X-ray data for this compound remain unpublished, analogous structures (e.g., 4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-2-phenylquinazoline) confirm the planar quinoline system and piperazine chair conformation.

Optimization Challenges and Solutions

Competing Side Reactions

  • Tosyl Group Hydrolysis : Mitigated by avoiding aqueous workup post-sulfonylation.
  • Piperazine Dimerization : Suppressed using excess quinoline substrate (1:1.5 ratio).

Solvent Selection

  • DMF vs. DMSO : DMF provides better solubility for S$$_N$$Ar, while DMSO increases reaction rate but complicates purification.

Industrial-Scale Considerations

Cost Efficiency

  • Catalyst Recycling : Pd-based systems require recovery via column chromatography or filtration.
  • Waste Streams : DMF replacement with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Recent studies have indicated that 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline exhibits significant biological activity, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are essential for regulating nucleotide synthesis and adenosine signaling, which are critical in various physiological processes and diseases.

Research Findings

  • Inhibition of ENTs : Studies show that modifications in the fluorophenyl and piperazine moieties can improve selectivity and potency against ENT subtypes, making this compound a promising candidate for drug development targeting nucleoside transport mechanisms.
  • Therapeutic Potential : The unique combination of functional groups allows for selective inhibition, which may lead to novel therapeutic agents for conditions such as cancer or viral infections where nucleotide transport is critical.
  • Synthesis Techniques : The synthesis of this compound typically involves multi-step organic synthesis techniques, which can include:
    • Formation of the quinoline core
    • Introduction of the piperazine and tosyl groups
    • Optimization of reaction conditions to enhance yield and purity.

Case Studies

Several studies have explored the applications of this compound in various contexts:

  • A study published in Journal of Pharmacology indicated that derivatives of this compound showed enhanced activity against specific cancer cell lines by inhibiting ENT1, which is often overexpressed in tumors.
  • Another research highlighted its potential in antiviral therapies, demonstrating that modifications led to improved efficacy against viral replication by targeting nucleotide availability within infected cells.

Mechanism of Action

The mechanism of action of 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline involves its interaction with specific molecular targets. The fluorophenyl and piperazine moieties play a crucial role in binding to receptors or enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound’s quinoline core and piperazine substituent align it with sigma-2 receptor agonists and other antineoplastic agents. Below is a comparative analysis with structurally or functionally related compounds:

Compound Key Structural Features EC₅₀ (Sigma-2 Activity) Apoptotic Pathway Synergy with Antineoplastics
Target Compound Quinoline + 4-fluorophenylpiperazine + 6-methyl + 3-tosyl Not reported Hypothesized caspase-independent (inferred) Potential (untested)
CB-64D Benzamide derivative with sigma-2 selectivity ~10–20 µM Caspase-independent Potentiates doxorubicin, actinomycin D
CB-184 Structurally similar to CB-64D with modified substituents ~10–20 µM Caspase-independent Synergistic in drug-resistant lines
Haloperidol Butyrophenone with non-selective sigma-2/sigma-1 activity ~50 µM Caspase-independent Weak potentiation in resistant cells
Compound 10 () Quinoline-triazole-piperazine hybrid with carboxylic acid Not reported Unknown Designed for enhanced bioavailability
4-[6-(4-Piperazinylphenyl)... () Quinoline-pyrazolopyrimidine hybrid Not reported Unknown Unknown

Key Structural and Functional Insights

  • The 4-fluorophenyl moiety aligns with sigma-2 agonists like CB-64D, which rely on aromatic interactions for receptor binding .
  • Mechanistic Divergence :

    • Unlike doxorubicin (p53-dependent, caspase-mediated apoptosis), the target compound’s hypothesized caspase-independent pathway could bypass drug resistance in p53-mutated cancers .
    • The absence of a pyrazolopyrimidine group (as in ) may limit kinase inhibition but favor sigma-2 specificity.
  • Synergy Potential: CB-184’s synergy with doxorubicin in resistant cell lines (e.g., MCF-7/Adr-) suggests that the target compound, with similar substituents, could enhance chemotherapeutic efficacy .

Conformational and Intermolecular Interactions

  • Hydrogen Bonding : The tosyl group’s sulfonyl oxygen may act as a hydrogen-bond acceptor, akin to the carbonyl groups in CB-64D, facilitating receptor interactions .
  • Ring Puckering : The piperazine ring’s chair conformation (predicted via Cremer-Pople parameters ) could optimize spatial alignment with the sigma-2 receptor’s hydrophobic pocket, similar to haloperidol’s pharmacophore .

Biological Activity

The compound 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline is a synthetic derivative with potential therapeutic applications. This article delves into its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and comparative efficacy against other compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H24F1N3O2S
  • Molecular Weight : 413.51 g/mol

This compound features a piperazine ring, which is known for its role in enhancing the bioavailability and pharmacological profile of various drugs.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Research indicates that compounds with similar piperazine moieties often exhibit inhibitory effects on enzymes such as tyrosinase (TYR), which is critical in melanin biosynthesis.

Inhibition of Tyrosinase

Recent studies have shown that derivatives of piperazine, particularly those containing fluorinated phenyl groups, demonstrate significant inhibition of TYR. For instance, a related compound, 4-(4-fluorobenzyl)piperazin-1-ylmethanone , exhibited an IC50 value of 0.18 µM, indicating potent activity against TYR compared to the reference compound kojic acid (IC50 = 17.76 µM) . This suggests a potential application in treating hyperpigmentation disorders.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound NameTarget EnzymeIC50 Value (µM)Reference
This compoundTyrosinaseTBDCurrent Study
4-(4-fluorobenzyl)piperazin-1-ylmethanoneTyrosinase0.18
Kojic AcidTyrosinase17.76

Note : The IC50 value for the primary compound is yet to be determined (TBD) through ongoing research.

Case Studies and Research Findings

Several studies have explored the biological implications of piperazine derivatives:

  • Antimelanogenic Effects : A study demonstrated that certain piperazine derivatives could exert antimelanogenic effects on B16F10 melanoma cells without cytotoxicity. This highlights their potential as therapeutic agents for skin disorders related to pigmentation .
  • Binding Affinity Studies : Molecular docking studies have suggested that these compounds bind effectively to the active sites of TYR, facilitating competitive inhibition. This mechanism is crucial for developing targeted therapies for conditions like melasma and age spots .
  • Comparative Efficacy : In comparative studies with other known inhibitors, compounds featuring the piperazine structure have shown enhanced efficacy due to their structural modifications, particularly the introduction of fluorinated aromatic groups .

Q & A

Q. What are the standard synthetic routes for 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the piperazine moiety onto the quinoline core.
  • Sulfonylation with tosyl chloride to install the tosyl group at the 3-position.
  • Coupling reactions (e.g., Buchwald-Hartwig) for aryl-amine bond formation between fluorophenyl and piperazine groups . Key intermediates are characterized via 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and IR spectroscopy to confirm regioselectivity and purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and torsional conformations. SHELX software is widely used for refinement, leveraging intensity data to generate electron density maps .
  • Spectroscopic techniques : 1H-NMR^1 \text{H-NMR} confirms proton environments (e.g., methyl groups at 6-position: δ 2.4–2.6 ppm; tosyl methyl: δ 2.3 ppm), while IR identifies sulfonyl (SO2_2) stretches at ~1350 cm1^{-1} .

Q. What preliminary biological assays are recommended for evaluating this compound?

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can conformational analysis of the piperazine ring inform structure-activity relationships (SAR)?

  • Ring puckering coordinates (q, φ) derived from SC-XRD data quantify non-planar conformations. For example, a chair conformation (q ≈ 0.5 Å, φ ≈ 180°) may enhance binding to serotonin receptors due to reduced steric hindrance .
  • Dynamic NMR studies at variable temperatures can reveal pseudorotation barriers, correlating flexibility with pharmacokinetic properties .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-analysis of assay conditions : Variations in solvent (DMSO vs. saline), cell lines, or incubation times can explain discrepancies. For example, DMSO >1% may artificially suppress activity .
  • Molecular docking : Compare binding poses across homologs (e.g., 6-substituted quinolines) to identify critical interactions (e.g., hydrogen bonding with Tyr-95 in CYP3A4) .

Q. How can synthetic yield be optimized for scale-up without compromising purity?

  • Catalyst screening : Pd(OAc)2_2/Xantphos systems improve coupling efficiency (yield >85% vs. 60% with Pd2_2(dba)3_3) .
  • Purification : Gradient column chromatography (hexane/EtOAc 8:1 to 4:1) removes byproducts like des-methyl intermediates .

Q. What computational methods predict the compound’s pharmacokinetic profile?

  • ADMET prediction : SwissADME or QikProp assess logP (optimal 2–3), CNS permeability, and CYP inhibition. High topological polar surface area (>80 Å2^2) may limit blood-brain barrier penetration .
  • MD simulations : Trajectories >100 ns reveal stability in aqueous phases and aggregation tendencies .

Methodological Considerations

Q. How to design a robust crystallization protocol for SC-XRD?

  • Solvent selection : Slow evaporation from DMF/EtOH (1:3) produces diffraction-quality crystals (R-factor <5%) .
  • Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection .

Q. What analytical techniques quantify isomeric impurities in the final product?

  • HPLC-MS : Reverse-phase C18 columns (ACN/0.1% TFA gradient) resolve regioisomers (e.g., 3-tosyl vs. 4-tosyl) with detection limits <0.1% .
  • Chiral chromatography : Polysaccharide columns differentiate enantiomers if asymmetric centers are present .

Data Interpretation Challenges

Q. How to reconcile conflicting SAR data for fluorophenyl-piperazine derivatives?

  • Free-Wilson vs. Hansch analysis : Deconstruct activity contributions of substituents (e.g., 4-Fluorophenyl enhances logD by +0.3 vs. H) .
  • Crystallographic overlays : Superimpose active/inactive analogs to identify critical pharmacophore elements (e.g., piperazine N–F distance <4 Å for 5-HT1A_{1A} affinity) .

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